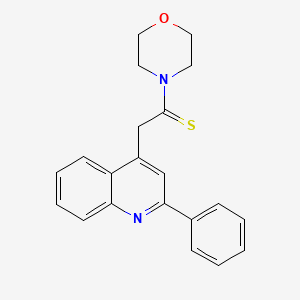
1-(Morpholin-4-yl)-2-(2-phenylquinolin-4-yl)ethanethione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-morpholino-2-(2-phenylquinolin-4-yl)ethanethione is a chemical compound with the molecular formula C21H20N2OS It is known for its unique structure, which includes a morpholine ring, a phenylquinoline moiety, and an ethanethione group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-morpholino-2-(2-phenylquinolin-4-yl)ethanethione typically involves the following steps:
Formation of the Phenylquinoline Moiety: The phenylquinoline moiety can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Morpholine Ring: The morpholine ring can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the quinoline ring is replaced by a morpholine group.
Formation of the Ethanethione Group: The ethanethione group can be introduced through the reaction of the intermediate compound with a thiol reagent under appropriate conditions.
Industrial Production Methods
Industrial production of 1-morpholino-2-(2-phenylquinolin-4-yl)ethanethione may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and environmentally friendly solvents and reagents.
Analyse Des Réactions Chimiques
Types of Reactions
1-morpholino-2-(2-phenylquinolin-4-yl)ethanethione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the ethanethione group to an ethane group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline and morpholine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Ethane derivatives.
Substitution: Various substituted quinoline and morpholine derivatives.
Applications De Recherche Scientifique
1-morpholino-2-(2-phenylquinolin-4-yl)ethanethione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-morpholino-2-(2-phenylquinolin-4-yl)ethanethione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-morpholino-2-(2-phenylquinolin-4-yl)ethanone: Similar structure but with a carbonyl group instead of a thiol group.
2-phenylquinoline: Lacks the morpholine and ethanethione groups.
1-morpholino-2-(2-phenylquinolin-4-yl)ethanol: Contains a hydroxyl group instead of a thiol group.
Uniqueness
1-morpholino-2-(2-phenylquinolin-4-yl)ethanethione is unique due to the presence of the ethanethione group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
5442-77-3 |
|---|---|
Formule moléculaire |
C21H20N2OS |
Poids moléculaire |
348.5 g/mol |
Nom IUPAC |
1-morpholin-4-yl-2-(2-phenylquinolin-4-yl)ethanethione |
InChI |
InChI=1S/C21H20N2OS/c25-21(23-10-12-24-13-11-23)15-17-14-20(16-6-2-1-3-7-16)22-19-9-5-4-8-18(17)19/h1-9,14H,10-13,15H2 |
Clé InChI |
VKXZKCYVYFWINA-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C(=S)CC2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Phenyl-3-[(pyrrolidine-1-sulfonyl)amino]benzamide](/img/structure/B12887394.png)
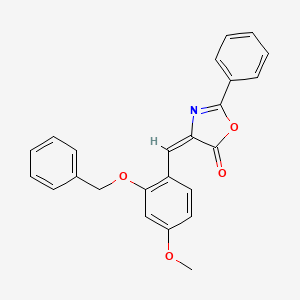




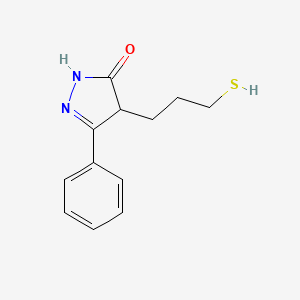
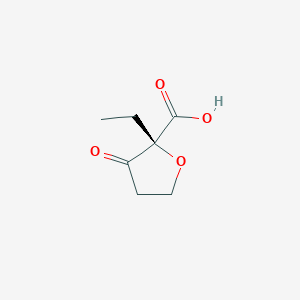

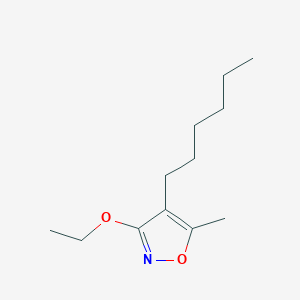
![5-Isoquinolinamine, N-[1-(3-furanylmethyl)-3-piperidinyl]-](/img/structure/B12887457.png)
![(NE)-N-[(3E)-3-oxidoiminobutan-2-ylidene]hydroxylamine;palladium(2+)](/img/structure/B12887459.png)
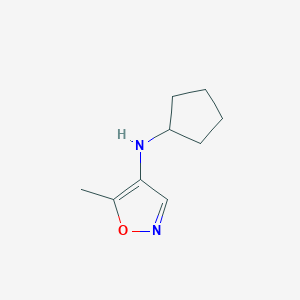
![2-(Aminomethyl)benzo[d]oxazole-4-acetic acid](/img/structure/B12887470.png)
